

An In-depth Technical Guide to the ^1H NMR Spectrum of 2-Methoxypyridine

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Compound of Interest

Compound Name: 2-Methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of **2-methoxypyridine**. The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of molecules containing the **2-methoxypyridine** moiety.

^1H NMR Spectral Data of 2-Methoxypyridine

The ^1H NMR spectrum of **2-methoxypyridine** exhibits distinct signals corresponding to the four aromatic protons and the three methoxy protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom within the pyridine ring. The data presented below was obtained in deuterated chloroform (CDCl_3).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
H6	~8.16	Doublet of doublets (dd)	$J_{56} = 5.1$ Hz, $J_{46} = 2.0$ Hz
H4	~7.52	Triplet of doublets (td)	$J_{34} = 8.3$ Hz, $J_{45} = 7.1$ Hz, $J_{46} = 2.0$ Hz
H3	~6.82	Doublet (d)	$J_{34} = 8.3$ Hz
H5	~6.72	Doublet of doublets (dd)	$J_{45} = 7.1$ Hz, $J_{56} = 5.1$ Hz
-OCH ₃	~3.92	Singlet (s)	N/A

Note: Chemical shift values can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for obtaining the ¹H NMR spectrum of **2-methoxypyridine**.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **2-methoxypyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibration.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 mm).

cm).

- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[\[1\]](#)
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- Set the acquisition parameters. Typical parameters for a ^1H NMR experiment include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (can be adjusted based on sample concentration)
- The experiment is typically run at room temperature (e.g., 298 K).

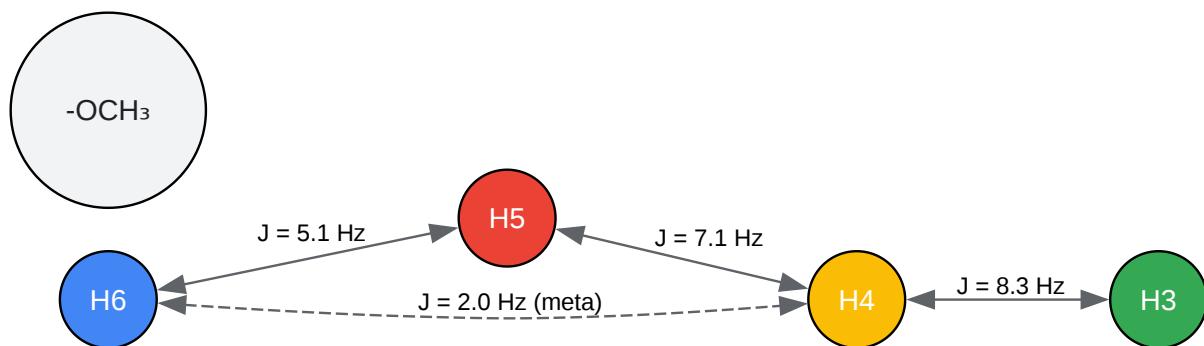
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

Spin-Spin Coupling Network of 2-Methoxypyridine

The observed splitting patterns in the ^1H NMR spectrum of **2-methoxypyridine** are a result of through-bond scalar coupling between adjacent protons. The following diagram illustrates these coupling relationships. The coupling constants (J values) indicate the strength of the interaction between the coupled protons.



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Caption: Spin-spin coupling network in **2-methoxypyridine**.

This in-depth guide provides the essential ^1H NMR spectral data, a detailed experimental protocol, and a visualization of the spin-spin coupling network for **2-methoxypyridine**. This information serves as a valuable resource for the scientific community in the analysis and characterization of this important chemical entity.

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References

- 1. 2-Methoxypyridine(1628-89-3) ^1H NMR [m.chemicalbook.com]

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